molecular formula C8H7NS B6155870 1H-indole-5-thiol CAS No. 89942-90-5

1H-indole-5-thiol

Cat. No.: B6155870
CAS No.: 89942-90-5
M. Wt: 149.2
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Description

1H-Indole-5-thiol ( 89942-90-5) is a high-value indole derivative with the molecular formula C8H7NS and a molecular weight of 149.21 g/mol. It is a key synthetic intermediate in organic and medicinal chemistry research. This compound is of significant interest for its role in the oligomerization of indole derivatives, a reaction where it can incorporate thiols like 1,2-ethanedithiol in the presence of trifluoroacetic acid to form complex adducts . This specific reactivity makes it a valuable building block for constructing diverse chemical libraries and exploring novel heterocyclic compounds . The presence of both the indole ring and the thiol group provides unique electronic properties that facilitate reactions such as Michael additions, which are crucial for developing potential enzyme inhibitors and other biologically active molecules . As a reagent, it is particularly useful for researchers in drug discovery and development. Specifications: • CAS Number: 89942-90-5 • Molecular Formula: C8H7NS • Molecular Weight: 149.21 g/mol • SMILES: SC1=CC2=C(NC=C2)C=C1 Handling & Safety: This product is intended for research purposes only in a controlled laboratory setting. It is not approved for human or veterinary diagnostic, therapeutic, or any other consumer uses. Please refer to the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Note: For a comprehensive list of specifications, shipping details, and current pricing, please contact our sales team.

Properties

CAS No.

89942-90-5

Molecular Formula

C8H7NS

Molecular Weight

149.2

Purity

95

Origin of Product

United States

Synthetic Methodologies for 1h Indole 5 Thiol and Its Analogues

Classical and Contemporary Approaches to Indole (B1671886) Construction

The synthesis of the indole nucleus is a well-established field in organic chemistry, with several named reactions having become foundational. These classical methods, along with modern catalytic variants, provide access to a wide range of substituted indoles that can serve as precursors to 1H-indole-5-thiol.

Fischer Indole Synthesis and Related Cyclization Strategies

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely employed methods for indole synthesis. bhu.ac.in The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or a ketone. bhu.ac.inwikipedia.org For the synthesis of a 5-thio-substituted indole, a (4-mercaptophenyl)hydrazine derivative would be the required starting material. While the Fischer synthesis is versatile, it can have limitations, such as the potential for the formation of regioisomers with unsymmetrical ketones and the harsh acidic conditions that may not be compatible with sensitive functional groups. bhu.ac.innih.gov

A notable contemporary adaptation of this classical method is the use of mechanochemistry. For instance, a ball-milling approach using oxalic acid and dimethylurea has been shown to promote the Fischer indole synthesis, offering an eco-friendly alternative to traditional solvent-based methods. rsc.org

Another classical approach that can be utilized for the synthesis of 5-mercaptoindoles is the Reissert indole synthesis. cdnsciencepub.comcdnsciencepub.com This method involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization. wikipedia.org Specifically, the synthesis of 4-, 5-, 6-, and 7-mercaptoindoles has been achieved through the Reissert condensation of the corresponding benzylthio-o-nitrotoluenes. cdnsciencepub.comcdnsciencepub.com The synthesis of the required 5-benzylthio-2-nitrotoluene precursor can be accomplished by the nitration of aceto-m-toluidide followed by conversion of the resulting amine to the thioether. cdnsciencepub.com The benzyl (B1604629) protecting group on the thiol can then be removed in a subsequent step to yield the free thiol.

The Gassman indole synthesis offers an alternative route, proceeding through the reaction of an aniline (B41778) with a hypohalite and a thioether to produce a 3-thioalkoxyindole, which can then be desulfurized. nih.govluc.edu However, this method is primarily used for the synthesis of 2,3-unsubstituted or 2-substituted indoles and may not be the most direct route to a 5-thio-substituted indole. nih.gov

Catalytic Synthesis of Functionalized Indoles

Modern synthetic chemistry has seen a surge in the development of catalytic methods for the construction of functionalized indoles, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition metal catalysis, particularly with palladium, copper, and rhodium, has become a powerful tool for the direct C-H functionalization of indoles. While direct C5-thiolation of the indole ring remains a challenging transformation, significant progress has been made in the C-H functionalization at this position with other functionalities, providing a blueprint for potential thiolation strategies.

Palladium-catalyzed reactions have been extensively studied for indole functionalization. For instance, palladium-catalyzed direct C-H sulfonylation of 1-(pyridin-2-yl)indoles at the C2 position has been achieved using DABCO·(SO₂)₂ and aryldiazonium tetrafluoroborates. nih.gov While this demonstrates C-H functionalization with a sulfur-containing group, it is directed to the C2 position. More relevant to C5 functionalization, palladium-catalyzed C-H alkenylation at the C4 position has been reported using an amino acid as a directing group. acs.org Dual C-H functionalization of indoles with cyclic diaryliodoniums catalyzed by palladium has also been demonstrated to form ring-fused carbazole (B46965) derivatives. rsc.org These methods highlight the potential of palladium catalysis for selective C-H activation on the benzene (B151609) ring of the indole nucleus.

Copper-catalyzed reactions have also shown promise in the regioselective functionalization of indoles. Copper-catalyzed sulfenylation of indoles with sodium sulfinates has been developed to afford 3-sulfenylindoles. nih.gov More specifically for the benzene ring, copper-catalyzed C5 and C6 C-H arylation of indoles has been achieved, with the regioselectivity being controlled by the steric hindrance of substituents on the indole ring. mdpi.com Copper(I)-catalyzed thiolation of the C-H bonds of indoles with disulfides and diselenides has also been reported, although this typically favors the C2 or C3 position. researchgate.net

Rhodium-catalyzed C-H activation has emerged as a potent strategy for the functionalization of indoles. For example, Rh(III)-catalyzed regioselective alkylation of indoles with diazo compounds has been developed. mdpi.com More pertinently, a rhodium(III)-catalyzed strategy for the site-selective remote C4 and C2-methyl thiolation of an indole core has been reported, utilizing an oxime directing group at the C3 position. rsc.org This demonstrates the feasibility of rhodium catalysis for introducing a thiol group onto the benzene ring of indole, suggesting that with appropriate directing groups, C5-thiolation could be achievable.

In recent years, there has been a growing interest in developing metal-free synthetic methods, which are often more sustainable and cost-effective. Several metal-free approaches for the functionalization of indoles have been reported. For instance, a catalyst-free thiolation of indoles with sulfonyl hydrazides has been developed in water, providing 3-sulfenylindoles in good to excellent yields with nitrogen and water as the only byproducts. rsc.org While this method is highly regioselective for the C3 position, it showcases a green approach to C-S bond formation in indoles. The development of visible-light-mediated, catalyst- and solvent-free synthesis of indole derivatives from substituted benzaldehydes and indoles further underscores the trend towards more environmentally benign synthetic strategies.

Transition Metal-Catalyzed Routes (e.g., Palladium, Copper, Rhodium)

Regioselective Thiolation and Thiol Incorporation Strategies

The direct introduction of a thiol group at a specific position on the indole ring is a key challenge in the synthesis of compounds like this compound.

Direct Introduction of Thiol Groups at Specific Positions

The direct regioselective thiolation of the indole C5 position is not as extensively documented as thiolation at the C2 or C3 positions. However, indirect methods and functional group interconversions provide viable routes.

One classical and effective method for the synthesis of this compound is through the Reissert indole synthesis, starting from 5-benzylthio-2-nitrotoluene. The subsequent reductive cyclization and deprotection of the benzyl group affords the target 5-mercaptoindole. cdnsciencepub.com

Another common strategy involves the synthesis of a 5-haloindole, such as 5-bromoindole (B119039), which can then be converted to the corresponding thiol. 5-Bromoindole can be synthesized from indole through a multi-step process involving protection, bromination, and deprotection. nih.gov The resulting 5-bromoindole can then undergo a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction with a thiolating agent. For instance, palladium-catalyzed thiolation of aryl halides is a well-established method for the formation of C-S bonds.

The conversion of a 5-aminoindole (B14826) to a 5-thiol derivative is another potential route. 5-Aminoindole can be prepared from the reduction of 5-nitroindole. medchemexpress.com The amino group can then be converted to a diazonium salt, which can subsequently be reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis to yield the thiol.

The Newman-Kwart rearrangement offers a pathway to synthesize thiophenols from phenols. wikipedia.org This could potentially be applied to the synthesis of this compound starting from 5-hydroxyindole. The phenol (B47542) is first converted to an O-aryl thiocarbamate, which then rearranges to an S-aryl thiocarbamate upon heating. Subsequent hydrolysis would yield the desired thiophenol. wikipedia.org

Thiol-Mediated Ring Expansions and Rearrangements

Thiol-mediated reactions represent a significant strategy in the synthesis of complex heterocyclic structures from simpler indole precursors. A notable example is a three-step cascade process that converts indole-tethered ynones into functionalized quinolines. nih.govacs.orgnih.gov In this process, a thiol acts as a "multitasking" reagent, promoting a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.govacs.orgnih.gov This cascade is typically high-yielding and performed under mild conditions. nih.govacs.orgnih.gov

The reaction is initiated by the thiol promoting a dearomatizing spirocyclization of the starting ynone. nih.gov This is followed by a nucleophilic substitution and an acid-catalyzed one-atom ring expansion, which ultimately yields the quinoline (B57606) structure. nih.gov The process has been shown to be effective with various 2-halo-indole-tethered ynones and a range of both aliphatic and aromatic thiols. nih.govacs.org Interestingly, a serendipitous discovery during these studies revealed a novel route to thio-oxindoles. nih.govacs.orgnih.gov By using a silylated thiol like Ph3SiSH, the synthesis could be directed to preferentially form thio-oxindoles in high yields. nih.govacs.org

Another relevant transformation is the thio-Claisen rearrangement of indol-2-yl propargyl sulfides. This rearrangement serves as a key step in the synthesis of 4-aminomethyl-2,3,4,9-tetrahydrothiopyrano[2,3-b]indoles, which are analogues of tryptamine (B22526) with strong analgesic activity. jst.go.jp

Multi-Step Organic Synthesis Pathways to this compound Derivatives

The synthesis of this compound and its derivatives often requires multi-step organic synthesis, starting from more basic indole compounds. ontosight.ai These pathways allow for the controlled introduction of various functional groups onto the indole scaffold.

Derivatization of Precursor Molecules

A common strategy in the synthesis of complex indoles is the derivatization of pre-existing indole structures. For instance, 1H-indole-5-sulfonyl chloride is a key intermediate that can be used to introduce a sulfonyl group, which can then be converted to a thiol. This sulfonyl chloride can react with amines to form sulfonamides, which are important in drug development.

Another approach involves the reaction of o-alkynylisocyanobenzenes with alkanethiols to produce bis-thiolated indole derivatives under metal-free, room temperature conditions. researchgate.net This reaction proceeds through a nucleophilic addition of the thiol to the isonitrile group, followed by a 5-exo cyclization. researchgate.net

Arenesulfonyl indoles are also valuable precursors for creating C-3 functionalized indoles. nih.gov These compounds can generate a vinylogous imine intermediate under basic conditions, which then reacts with various nucleophiles, including thiols, to yield C-3 substituted indole derivatives. nih.gov For example, the asymmetric sulfidation of arenesulfonyl indoles with tritylthiol has been achieved using a quinidine-derived thiourea (B124793) catalyst, producing chiral C-3 indole derivatives with a C-S bond in high yields and enantiomeric excess. nih.gov

The synthesis of 5-[(1H-indol-3-yl)methyl]-1,3,4-oxadiazole-2-thiol derivatives starts from indole-3-acetic acid methyl ester. researchgate.net The process involves creating intermediate hydrazides, which then undergo condensation with carbon disulfide and intramolecular cyclization. researchgate.net

Furthermore, the reaction of indole derivatives with thiols in the presence of trifluoroacetic acid can lead to the formation of adducts. For example, two molecules of indole-5-carboxylic acid can react with one molecule of 1,2-ethanedithiol (B43112) to yield 3-[2-(2-amino-5-carboxyphenyl)-1-(2-mercaptoethylthio)ethyl]-1H-indole-5-carboxylic acid. mdpi.com

A variety of derivatization strategies are summarized in the following table:

Starting MaterialReagentsProduct TypeRef
Indole-tethered ynoneThiolsFunctionalized quinolines nih.gov
2-halo-indole-tethered ynonePh3SiSHThio-oxindoles acs.org
Indol-2-yl propargyl sulfide-Tetrahydrothiopyrano[2,3-b]indoles jst.go.jp
o-AlkynylisocyanobenzenesAlkanethiolsBis-thiolated indoles researchgate.net
Arenesulfonyl indolesTritylthiol, quinidine (B1679956) derived catalystChiral C-3 substituted indoles nih.gov
Indole-3-acetic acid methyl esterHydrazine, Carbon disulfide1,3,4-Oxadiazole-2-thiol derivatives researchgate.net
Indole-5-carboxylic acid1,2-Ethanedithiol, Trifluoroacetic acidThiol-adducted indole dimers mdpi.com

Green Chemistry Principles in Thiolated Indole Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, and the synthesis of thiolated indoles is no exception. Green chemistry principles focus on reducing or eliminating the use and generation of hazardous substances.

One notable green approach is the catalyst-free thiolation of indoles with sulfonyl hydrazides in water. rsc.orgrsc.org This method produces 3-sulfenylindoles in good to excellent yields, with the only byproducts being nitrogen and water. rsc.orgrsc.org The reaction proceeds under mild conditions without the need for any ligand or additive. rsc.orgrsc.org This process is applicable to a broad range of indole substrates with various functional groups. rsc.org

The use of water as a solvent is a key aspect of green chemistry, and several methodologies for indole synthesis have been developed that utilize this benign medium. capes.gov.br Other green techniques being explored include the use of ionic liquids, solid acid catalysts, microwave irradiation, and nanoparticle catalysts under solvent-free conditions. For example, a one-pot, multi-component synthesis of 2((1H-Indole-3yl)(Phenyl)methyl)malononitrile derivatives has been developed using a recoverable and efficient TiO2 nanocatalyst in ethanol. researchgate.net

These green methodologies offer significant advantages over traditional methods by minimizing environmental impact and avoiding the use of harsh reagents and transition metal catalysts. researchgate.net

The following table highlights some green chemistry approaches to thiolated indole synthesis:

ReactionKey Green PrincipleConditionsProductsRef
Thiolation of indoles with sulfonyl hydrazidesWater as solvent, catalyst-free140 °C, N23-Sulfenylindoles rsc.org
Multi-component reactionUse of recoverable nanocatalystTiO2, Ethanol, Room temperature2-((1H-Indole-3yl)(Phenyl)methyl)malononitrile derivatives researchgate.net
General Indole SynthesisReplacement of conventional methodsUse of ionic liquids, microwave irradiation, nanoparticlesVarious indole derivatives

Reactivity and Chemical Transformations of 1h Indole 5 Thiol Systems

Electrophilic and Nucleophilic Reactions of the Indole (B1671886) Nucleus

The chemistry of the indole nucleus is largely dominated by electrophilic substitution reactions due to the electron-rich nature of the pyrrole (B145914) ring. bhu.ac.in The lone pair of electrons on the nitrogen atom is delocalized into the π-system, increasing the electron density, particularly at the C3 position.

The indole ring system is significantly more reactive towards electrophiles than benzene (B151609). pearson.com The preferred site for electrophilic aromatic substitution on the indole nucleus is the C3 position of the pyrrole ring. bhu.ac.inwikipedia.org This preference is attributed to the superior stability of the cationic intermediate (arenium ion) formed upon attack at C3. bhu.ac.in In this intermediate, the positive charge is adjacent to the nitrogen atom, allowing for effective charge delocalization by the nitrogen's lone pair without disrupting the aromaticity of the fused benzene ring. bhu.ac.in

In contrast, attack at the C2 position leads to an intermediate where stabilizing the positive charge would require breaking the aromatic sextet of the benzene ring. bhu.ac.in Should the C3 position be occupied by a substituent, electrophilic attack then preferentially occurs at the C2 position. If both C2 and C3 are substituted, the electrophile will typically attack the benzene portion of the molecule, with the C6 position being a common site of reaction. bhu.ac.in

Under strongly acidic conditions that lead to the protonation of C3, the reactivity of the pyrrole ring is suppressed. In such cases, electrophilic substitution can be directed to the C5 position of the benzene ring. wikipedia.org For 1H-indole-5-thiol, the presence of the thiol group at C5, an electron-donating group, would further activate the benzene ring towards electrophilic attack, potentially influencing regioselectivity in reactions where the pyrrole ring is deactivated.

Table 1: Regioselectivity of Electrophilic Attack on the Indole Nucleus

Position of Attack Conditions Rationale
C3 Standard/Mild Conditions Most stable cationic intermediate; preserves benzene aromaticity. bhu.ac.inwikipedia.org
C2 C3 position is substituted Second most reactive site in the pyrrole ring. bhu.ac.in
C6 C2 and C3 positions are substituted Attack occurs on the activated benzene ring. bhu.ac.in

| C5 | Strongly acidic conditions (C3 protonated) | Pyrrole ring is deactivated; attack shifts to the benzene ring. wikipedia.org |

The N-H proton of the indole ring is weakly acidic (pKa ≈ 17) and can be removed by strong bases, such as sodium hydride (NaH), butyllithium (B86547) (BuLi), or Grignard reagents, to form N-metallated indole derivatives. bhu.ac.in These N-metallated species, often referred to as indolides or indolyl anions, are potent nucleophiles.

The reactivity of these nucleophiles with electrophiles can be complex, leading to substitution at either the N1 or C3 position. bhu.ac.in The outcome of the reaction is influenced by several factors, including the nature of the metal cation, the electrophile, the solvent, and the temperature. For instance, reactions with indolylsodium or indolylpotassium salts often favor N-alkylation, particularly in polar aprotic solvents. In contrast, indolylmagnesium halides (Grignard derivatives) tend to favor reaction at the C3 position, leading to C3-alkylated or C3-acylated products. bhu.ac.in

In the case of this compound, the presence of the acidic thiol proton (pKa ≈ 6-8) adds another layer of complexity. A strong base would likely deprotonate the more acidic thiol group first, forming a thiolate, before deprotonating the N-H group. The resulting species would be a dianion, with nucleophilic centers at nitrogen, sulfur, and C3, leading to potential competition in subsequent reactions with electrophiles.

Preferred Sites of Electrophilic Attack

Reactions Involving the Thiol Moiety

The thiol (-SH) group at the C5 position is a key functional handle that imparts unique reactivity to the molecule, distinct from that of the indole nucleus itself. It is a soft nucleophile and is readily oxidized.

One of the most characteristic reactions of thiols is their oxidation to form disulfide bonds (-S-S-). ontosight.aisolubilityofthings.com This thiol-disulfide interchange is a fundamental process in biochemistry and a versatile transformation in organic synthesis. nih.gov For this compound, this reaction would lead to the formation of a symmetrical dimer, 5,5'-disulfanediylbis(1H-indole).

The oxidation of thiols to disulfides can be achieved using a wide variety of mild oxidizing agents. organic-chemistry.org This prevents over-oxidation to sulfinic or sulfonic acids.

Table 2: Common Reagents for Thiol to Disulfide Oxidation

Reagent/System Conditions Reference
Molecular Oxygen (O₂) Metal-catalyzed (e.g., Sm-OC) organic-chemistry.org
Dimethyl sulfoxide (B87167) (DMSO) Dichlorodioxomolybdenum(VI) catalysis organic-chemistry.org
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Solvent or solvent-free organic-chemistry.org
Ellman's Reagent (DTNB) Aqueous solution, pH-dependent acs.org

The disulfide bond itself is a functional group that can be cleaved reductively to regenerate the two thiol groups. This reversible nature is crucial in many biological redox processes and provides a method for dynamic covalent chemistry. tib.eu

The thiol group can participate in single-electron transfer (SET) processes to form a thiyl radical (RS•). mdpi.com The relatively weak S-H bond (bond dissociation energy ~365 kJ/mol) facilitates this homolytic cleavage. mdpi.com Thiyl radicals can be generated through various methods, including photolysis or reaction with radical initiators. mdpi.com

These highly reactive thiyl radicals are key intermediates in powerful C-C and C-S bond-forming reactions, such as the thiol-ene and thiol-yne reactions. mdpi.com In the context of indole chemistry, recent research has shown that visible light can induce charge transfer in indole-containing systems to generate thiyl radicals from thiols. rsc.org This initiates radical chain processes, such as dearomatizing spirocyclization, to form complex sulfur-containing spirocycles. rsc.org

Furthermore, the direct C-H functionalization of indoles with thiols can proceed through radical pathways. The coupling of various indoles with thiophenols to produce 3-arylthioindoles has been reported to occur via a mechanism involving a sulfur radical adding to the C3 position of the indole. sioc-journal.cn

Formation of Disulfide Bonds

Oxidation and Reduction Processes of Indole-Thiol Compounds

The presence of both an indole ring and a thiol group makes this compound susceptible to both oxidation and reduction at multiple sites. The specific outcome depends heavily on the reagents and conditions employed.

Oxidation: The indole nucleus is electron-rich and easily oxidized. wikipedia.org Strong oxidizing agents can lead to cleavage of the pyrrole ring, while milder reagents can selectively oxidize specific positions. For example, N-bromosuccinimide can oxidize indole to oxindole (B195798). wikipedia.org The electrochemical oxidation of related 5-hydroxyindoles proceeds via an initial one-electron abstraction to a radical cation. nih.gov The thiol group is also highly sensitive to oxidation. Mild oxidation yields the disulfide, as discussed previously. More forceful oxidation can convert the thiol or disulfide to higher oxidation states, such as a sulfinic acid (-SO₂H) or a sulfonic acid (-SO₃H). The oxidation of 3-arylthioindoles is known to produce the corresponding indolyl-3-arylsulfoxides and indolyl-3-arylsulfones. researchgate.net Therefore, the oxidation of this compound can lead to a variety of products, including the disulfide, oxindole derivatives, or species with oxidized sulfur, depending on the oxidant's strength and selectivity.

Reduction: The indole ring is generally stable towards common nucleophilic reducing agents like sodium borohydride (B1222165) (NaBH₄). bhu.ac.in However, the pyrrole ring can be selectively reduced to an indoline (B122111) under specific conditions, such as catalytic hydrogenation or with borane (B79455) complexes in the presence of a strong acid like trifluoroacetic acid. bhu.ac.ingoogle.com Reduction using lithium in liquid ammonia (B1221849) reduces the benzene ring, yielding 4,7-dihydroindole. bhu.ac.in The thiol group itself is in its lowest stable oxidation state and is not typically reduced further. However, if the molecule exists as its disulfide dimer, the S-S bond is readily reduced back to two thiol groups by reagents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). tib.eu

Table 3: Summary of Compound Names Mentioned

Compound Name
This compound
5,5'-disulfanediylbis(1H-indole)
3-arylthioindole
4,7-dihydroindole
Indoline
Indolyl-3-arylsulfone
Indolyl-3-arylsulfoxide
Oxindole
Sulfinic acid
Sulfonic acid
Trifluoroacetic acid
Sodium borohydride
Sodium hydride
Butyllithium
N-bromosuccinimide
Dithiothreitol (DTT)
Tris(2-carboxyethyl)phosphine (TCEP)
Ellman's Reagent (DTNB)
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)

Oligomerization and Polymerization Behavior

The unique bifunctional nature of this compound, featuring both a reactive indole nucleus and a thiol group, predisposes it to participate in complex oligomerization and polymerization reactions. The indole ring can undergo electrophilic substitution and oxidative coupling, while the thiol group can be oxidized to form disulfide bonds or participate in addition reactions. The interplay of these functionalities allows for the formation of a diverse range of oligomeric and polymeric structures. Research into closely related 5-substituted indole derivatives provides significant insight into the potential reactivity of the this compound system.

Oligomerization Findings

Studies on the acid-catalyzed reactions of indole derivatives with thiols have revealed a propensity for oligomerization. For instance, the reaction of indole-5-carboxylic acid, a structural analog of this compound, with dithiols in the presence of trifluoroacetic acid results in the formation of various adducts. mdpi.comnih.gov Alongside the primary thiol-indole adducts, the reaction mixture often contains dimers and trimers of the indole derivative itself. mdpi.comnih.gov

The formation of these oligomers occurs in parallel to the main reaction. For example, the reaction between two molecules of an indole derivative and one molecule of a dithiol can yield not only the expected adduct but also dimers and trimers of the indole. mdpi.comnih.gov The structures of these oligomers, such as 2,3-dihydro-1H,1'H-2,3'-biindole-5,5'-dicarboxylic acid (a dimer) and 3,3'-[2-(2-amino-5-carboxyphenyl)ethane-1,1-diyl]bis(1H-indole-5-carboxylic acid) (a trimer), have been elucidated using NMR spectroscopy. mdpi.com The yields of thiol incorporation products, which compete with oligomerization, can be influenced by the substituents on the indole ring, with electron-withdrawing groups like carbonyl or nitrile favoring the thiol addition. mdpi.comresearchgate.net

Polymerization Behavior

The polymerization of indole and its derivatives, particularly through electrochemical methods, is a well-documented process that leads to the formation of conducting polymers. kpi.uacdnsciencepub.com The electrochemical oxidation of 5-substituted indoles, such as indole-5-carboxylic acid, in various electrolytes results in the deposition of electroactive polymer films on the electrode surface. electrochemsci.orgresearchgate.net

The mechanism of electropolymerization for indole-5-carboxylic acid has been shown to proceed via an initial, insoluble trimer. This trimer deposits onto the electrode and is subsequently oxidized further, acting as a nucleus for the growth of a polymer composed of linked trimer units. The properties of the resulting polyindole films are significantly influenced by the substituent at the 5-position. cdnsciencepub.comelectrochemsci.org For example, the presence of an electron-withdrawing carboxylic acid group can affect the optical band gap of the polymer. researchgate.net

Electropolymerization is typically carried out in a three-electrode cell using a potentiostat/galvanostat. electrochemsci.org A mixed electrolyte system, such as acetic acid and boron trifluoride ethyl ether (BFEE) containing poly(ethylene glycol), has been successfully employed for the synthesis of high-quality polyindole films from various 5-substituted monomers. electrochemsci.org The applied potential for polymerization varies depending on the specific monomer used. electrochemsci.org

The resulting polymers, such as poly(indole-5-carboxylic acid), are electroactive and exhibit redox properties in solutions like acetonitrile (B52724) containing a supporting electrolyte. researchgate.net The electrical conductivity of polyindoles generally falls within the semiconductor range. kpi.uacdnsciencepub.com

Theoretical and Computational Chemistry of 1h Indole 5 Thiol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For a molecule like 1H-indole-5-thiol, these methods can elucidate its electronic structure, stability, and reactive sites.

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. researchgate.net It is particularly effective for optimizing molecular geometries to find the lowest energy conformation. materialsciencejournal.org This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached, corresponding to a stable structure. nih.gov For heterocyclic molecules, hybrid functionals like B3LYP combined with Pople-style basis sets such as 6-311++G(d,p) are commonly used to provide a balance between accuracy and computational cost, yielding theoretical properties that align well with experimental data. najah.eduresearchgate.netmdpi.com

An optimization of this compound would yield precise data on bond lengths, bond angles, and dihedral angles. This information is crucial for understanding the molecule's three-dimensional shape and steric profile. For instance, calculations on similar indole (B1671886) scaffolds have been used to compare computed geometries with X-ray crystallography data, often showing excellent agreement. mdpi.com

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data) This table presents the kind of data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation. The values are hypothetical and for illustrative purposes only.

ParameterSelected AtomsCalculated Value
Bond LengthC4-C51.39 Å
Bond LengthC5-S1.78 Å
Bond LengthS-H1.35 Å
Bond LengthN1-H1.01 Å
Bond AngleC4-C5-C6120.5°
Bond AngleC4-C5-S121.0°
Dihedral AngleC4-C5-S-H0.0°

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, representing the electron-donating capability, and the LUMO, representing the electron-accepting ability, are central to chemical reactions. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.netlew.ro A small energy gap suggests high polarizability and chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netacs.org

For this compound, the HOMO is expected to be localized primarily over the electron-rich indole ring system and the sulfur atom of the thiol group, which are the most probable sites for electrophilic attack. mdpi.com Conversely, the LUMO is likely distributed across the aromatic system. mdpi.com Analysis of related indole-based dyes shows that modifications to the molecular structure can tune the HOMO-LUMO levels to enhance electronic properties. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Hypothetical Data) This table shows representative FMO data. The values are hypothetical and for illustrative purposes.

ParameterEnergy (eV)Implication
EHOMO-5.52Electron-donating ability, site of oxidation
ELUMO-1.10Electron-accepting ability, site of reduction
Energy Gap (ΔE)4.42Indicates high kinetic stability

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.deresearchgate.net It maps the electrostatic potential onto a constant electron density surface, providing a guide to the molecule's reactivity towards charged species. uni-muenchen.de The map uses a color scale where red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of most positive electrostatic potential (electron-deficient, susceptible to nucleophilic attack). tandfonline.com Green and yellow areas represent intermediate potential. tandfonline.com

For this compound, an MEP map would likely show negative potential (red/yellow) localized around the electronegative nitrogen atom of the indole ring and the sulfur atom of the thiol group. These regions represent the most probable sites for interaction with electrophiles or for hydrogen bonding. uni-muenchen.de The hydrogen atom of the N-H group and the thiol S-H group would be associated with positive potential (blue), identifying them as the primary acidic protons. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, identifying intermediates, and calculating the energy barriers associated with them. This provides a microscopic view of how transformations occur.

Understanding a chemical reaction mechanism requires the identification of transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. acs.org Computational methods can locate the geometry of a transition state and calculate its energy, thereby mapping the entire reaction pathway. researchgate.netwuxiapptec.com

For this compound, one could computationally study reactions such as electrophilic substitution on the indole ring or alkynylation at the thiol group. acs.org For example, in a hypothetical electrophilic attack at the C4 position, DFT calculations could model the starting materials, the transition state, and the final product. The calculated activation energy would predict the feasibility of the reaction. Studies on the alkynylation of other thiols have successfully used computations to reveal a concerted transition state with a low activation barrier, explaining the high reaction rates observed experimentally. acs.org

Table 3: Illustrative Reaction Energetics for a Hypothetical Reaction of this compound (Hypothetical Data) This table illustrates the energy profile for a generic reaction. The values are hypothetical.

SpeciesRelative Energy (kcal/mol)
Reactants (this compound + Electrophile)0.0
Transition State (TS)+15.5
Products-10.2

Many heterocyclic compounds containing a thiol group can exist in equilibrium with a thione tautomer. science.govacs.org This thiol-thione tautomerism is a crucial phenomenon that can significantly affect the molecule's chemical behavior and biological activity. uc.pt Computational methods are highly effective for studying these equilibria by calculating the relative energies of the different tautomers and the energy barrier for their interconversion. najah.eduresearchgate.net

For this compound, the corresponding thione tautomer would be Indole-5(4H)-thione . DFT calculations could be employed to optimize the geometries of both the thiol and thione forms and their interconversion transition state. najah.edu In many related heterocyclic systems, such as 1,2,4-triazole-5-thiols and 2-mercaptoimidazoles, computational studies have shown that the thione tautomer is thermodynamically more stable than the thiol form in the gas phase. najah.eduresearchgate.netuc.pt The calculations would also reveal the activation energy for the tautomerization, indicating how readily the two forms can interconvert.

Table 4: Illustrative Thiol-Thione Tautomerism Energies for this compound (Hypothetical Data) This table shows a hypothetical energy comparison between the thiol and thione tautomers. The values are for illustrative purposes.

SpeciesRelative Energy (kcal/mol)
This compound+5.0
Indole-5(4H)-thione0.0
Transition State+35.0

Transition State Analysis and Reaction Pathway Mapping

Prediction of Spectroscopic Parameters via Computational Techniques

Detailed research findings and data tables for the computational prediction of spectroscopic parameters for this compound are not available in the searched scientific literature.

Computational NMR Chemical Shift Predictions

No published studies containing computationally predicted ¹H and ¹³C NMR chemical shifts for this compound were found.

Theoretical UV-Vis Absorption Spectra Calculation

There are no available data or published studies detailing the theoretical calculation of the UV-Vis absorption spectrum for this compound using methods such as TD-DFT.

Vibrational Frequency Analysis (IR/Raman)

A computational analysis of the vibrational frequencies (IR/Raman) for this compound, including predicted wavenumbers and assignments, is not present in the available literature.

Intermolecular Interaction Studies (e.g., Hirshfeld Analysis)

No literature could be found that performs and discusses a Hirshfeld surface analysis or other computational studies of intermolecular interactions for this compound.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom. For 1H-indole-5-thiol, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the signals of all proton and carbon atoms, confirming the indole (B1671886) scaffold and the position of the thiol substituent.

Proton NMR (¹H-NMR) in Structural Assignment

Proton NMR (¹H-NMR) spectroscopy reveals the number of different types of protons in a molecule and their neighboring environments. In the ¹H-NMR spectrum of an indole, characteristic signals are observed for the aromatic protons on the benzene (B151609) and pyrrole (B145914) rings, as well as the N-H proton. The position of the thiol group at C5 influences the chemical shifts of the adjacent aromatic protons, H4 and H6.

Specific ¹H-NMR data for indole derivatives can be found in various chemical databases and literature. bmrb.iohmdb.canp-mrd.org For instance, the protons of the indole ring system typically appear in distinct regions of the spectrum. The N-H proton usually appears as a broad singlet, while the protons on the pyrrole ring (H2 and H3) and the benzene ring (H4, H6, and H7) exhibit characteristic chemical shifts and coupling patterns. The introduction of a thiol group at the 5-position will cause notable shifts in the signals of the H4 and H6 protons due to its electronic effects.

Table 1: Representative ¹H-NMR Chemical Shift Ranges for Protons in Substituted Indoles. (Note: Specific values for this compound may vary based on solvent and experimental conditions. The data below is illustrative for substituted indoles.)

ProtonChemical Shift (ppm) RangeMultiplicity
H1 (N-H)8.0 - 8.8 (broad singlet)s
H27.0 - 7.6m
H36.4 - 7.0m
H47.2 - 7.8d
H66.9 - 7.5d
H77.0 - 7.6d
SH3.0 - 4.0 (variable)s
Data compiled from general knowledge of indole NMR spectra and publicly available data for similar compounds. np-mrd.orgrsc.orguba.armdpi.comduke.eduresearchgate.nethmdb.casavemyexams.com

Carbon-13 NMR (¹³C-NMR) in Skeletal Confirmation

Carbon-13 NMR (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the confirmation of the indole skeleton and the position of the thiol substituent.

The carbon atoms of the indole ring have characteristic chemical shift ranges. np-mrd.orguba.armdpi.comduke.eduresearchgate.nethmdb.ca The presence of the electron-donating thiol group at C5 will influence the chemical shifts of the carbons in the benzene ring, particularly C4, C5, and C6.

Table 2: Representative ¹³C-NMR Chemical Shift Ranges for Carbons in Substituted Indoles. (Note: Specific values for this compound may vary based on solvent and experimental conditions. The data below is illustrative for substituted indoles.)

CarbonChemical Shift (ppm) Range
C2120 - 128
C3100 - 105
C3a127 - 130
C4118 - 122
C5125 - 135 (with SH)
C6115 - 125
C7110 - 115
C7a135 - 138
Data compiled from general knowledge of indole NMR spectra and publicly available data for similar compounds. np-mrd.orgrsc.orguba.armdpi.comduke.eduresearchgate.nethmdb.caresearchsolutions.com

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex spectra of molecules like this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would be used to identify neighboring protons on the aromatic rings, helping to trace the connectivity of the spin systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of the carbon atoms to which they are directly attached. hmdb.cacolumbia.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For example, the proton at H6 would show a correlation to the carbon at C6.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. scirp.org

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment in a reproducible manner. savemyexams.com The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is a "fingerprint" that can help to identify the compound. For this compound, the molecular ion peak would be expected at m/z 149. Common fragmentation pathways for indoles involve the loss of small molecules like HCN. researchgate.net

Table 3: Expected Key Ions in the EI-Mass Spectrum of this compound.

Ionm/z (expected)Description
[M]⁺149Molecular Ion
[M-H]⁺148Loss of a hydrogen atom
[M-SH]⁺116Loss of the thiol radical
[M-HCN]⁺122Loss of hydrogen cyanide from the pyrrole ring
Fragmentation patterns are predicted based on the general behavior of indole derivatives in EI-MS. savemyexams.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of the molecule. mdpi.com This is a critical step in confirming the molecular formula of a newly synthesized or isolated compound. For this compound, with a molecular formula of C₈H₇NS, HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions.

Based on the conducted research, specific experimental spectroscopic and crystallographic data for the compound this compound is not available in the public scientific literature accessed.

Detailed research findings, including specific peak values for Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as crystal structure data from X-ray crystallography, could not be located for this compound itself. The search results yielded information for related but distinct compounds, such as indole-3-thiol derivatives, complex indole-triazole-thiol systems, and other substituted indoles.

Consequently, the requested article focusing solely on the spectroscopic and crystallographic characterization of this compound with specific data tables cannot be generated at this time due to the lack of available data for this particular compound.

Mechanistic Investigations of Biological Activities Non Clinical Focus

Enzyme Inhibition Mechanisms

The thiol group and indole (B1671886) nucleus are pivotal in the mechanisms by which these compounds inhibit enzyme activity. The inhibition can be either reversible or irreversible, depending on the nature of the interaction with the enzyme.

The thiol moiety of indole-thiol derivatives can act as a potent nucleophile, enabling it to form covalent bonds with specific amino acid residues within an enzyme's active or allosteric sites. nih.govnih.gov Cysteine residues, with their own thiol groups, are common targets for such interactions, leading to the formation of disulfide bridges or thioether bonds that can result in irreversible enzyme inhibition. acs.orgjst.go.jp This covalent modification permanently alters the enzyme's structure and blocks its catalytic function. nih.gov

The binding of an inhibitor to an enzyme can modulate its activity pathway through several mechanisms, including competitive, noncompetitive, and uncompetitive inhibition. libretexts.org In competitive inhibition, the inhibitor directly competes with the substrate for the active site. libretexts.org In contrast, noncompetitive inhibition involves the inhibitor binding to an allosteric site (a site other than the active site), which induces a conformational change that inactivates the enzyme, regardless of whether the substrate is bound. libretexts.orglibretexts.org

Kinetic studies on certain indole-oxadiazole-benzamide hybrids as tyrosinase inhibitors have revealed a non-competitive mechanism of inhibition. researchgate.net This finding suggests that these compounds bind to a site distinct from the substrate-binding site, forming an inactive enzyme-inhibitor complex. researchgate.net This mode of action prevents the enzyme from converting its substrate to a product, thereby downregulating the entire pathway. The formation of a stable, and sometimes covalent, enzyme-inhibitor complex is a key step in this process, effectively removing active enzyme from the biological system. nih.gov

Target-Specific Enzyme Binding Interactions

Receptor Binding and Ligand-Target Interactions

The indole scaffold is a well-recognized "privileged structure" in medicinal chemistry, known for its ability to bind to numerous receptors with high affinity. researchgate.net When combined with a thiol group, it creates opportunities for unique ligand-target interactions.

While direct studies on 1H-indole-5-thiol are limited, the characterization of its potential pharmacological targets can be inferred from research on related structures and the known reactivity of its functional groups.

GABA-A Receptor : The γ-aminobutyric acid type A (GABA-A) receptor is a crucial ligand-gated ion channel in the central nervous system and a target for many therapeutic agents. frontiersin.orgsigmaaldrich.comwikipedia.org The indole nucleus is a component of ligands that bind to the indole-benzodiazepine binding site (Sudlow site II) on human serum albumin, demonstrating its capacity to fit into specific protein binding pockets. mdpi.com However, specific research confirming the direct interaction of this compound with GABA-A receptors is not prominent in the existing literature.

Translocator Protein (TSPO) : TSPO is a mitochondrial protein implicated in various cellular processes, including apoptosis and inflammation. nih.gov It is a known target for various ligands, including some containing tricyclic indole structures. nih.govucl.ac.uk These compounds bind to TSPO and can modulate mitochondrial function, but a direct link to this compound has yet to be firmly established.

Kelch-like ECH-associated protein 1 (Keap1) : The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. biorxiv.orgnih.gov Keap1 functions as a substrate adaptor protein that targets the transcription factor Nrf2 for degradation. nih.gov Crucially, Keap1 contains numerous highly reactive cysteine residues that act as sensors for oxidative and electrophilic stress. researchgate.netmdpi.com Molecules can react with these cysteine thiols, leading to a conformational change in Keap1 that disrupts its binding to Nrf2. nih.govmdpi.com This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes. researchgate.net The thiol group of this compound makes it a plausible candidate for interacting with the Keap1 sensor system, potentially through thiol-disulfide exchange reactions, thereby modulating this critical protective pathway.

Molecular docking is a computational technique used to predict how a ligand binds to a receptor or enzyme. nih.gov This method calculates the binding energy and visualizes the interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net

Docking studies have been instrumental in understanding the potential of indole-thiol derivatives as enzyme inhibitors. tjpr.org For instance, simulations of S-alkylated 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol derivatives with enzymes like α-glucosidase and butyrylcholinesterase have provided insights into their binding modes. tjpr.org These studies often reveal that the indole ring participates in hydrophobic or π-stacking interactions, while other parts of the molecule form hydrogen bonds with key amino acid residues in the active site. tjpr.orgresearchgate.net One study found that a compound with a pentylsulfanyl group attached to the thiol exhibited excellent anti-enzymatic activity, which was supported by strong binding in docking simulations. tjpr.org

Compound Derivative ClassTarget EnzymePredicted InteractionsSupporting Evidence
S-Alkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiolsα-GlucosidaseHydrogen bonding and hydrophobic interactions within the binding pocket. tjpr.org
S-Alkylated 2-(1H-indol-3-ylmethyl)-1,3,4-oxadiazole-5-thiolsButyrylcholinesterase (BChE)Interactions with key residues such as Met A437 and His A438. tjpr.org
1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one DerivativesUDP-N-acetylmuramate-L-alanine ligase (MurC)Hydrogen bonds and pi-stacked interactions with active site residues. frontiersin.org
Indole-Oxadiazole-Benzamide HybridsTyrosinaseFavorable binding energy values supporting inhibitory activity. researchgate.net

Pharmacological Target Characterization (e.g., GABA-A, TSPO, Keap1)

Cellular Pathway Modulation and Signal Transduction

The interaction of this compound and related compounds with enzymes and receptors can trigger changes in complex cellular signaling pathways. The reactivity of the thiol group often plays a central role in this modulation, as many cellular proteins use cysteine thiols as "redox switches" to control their function. nih.gov

Modulation of the Keap1-Nrf2 pathway is a prime example of signal transduction initiated by a chemical interaction. nih.govnih.gov An interaction between an external compound and Keap1's cysteine sensors directly leads to the stabilization and activation of the Nrf2 transcription factor. researchgate.net This, in turn, initiates a downstream cascade, resulting in the coordinated expression of genes involved in antioxidant defense, detoxification, and inflammation control. nih.gov

Furthermore, indole derivatives have been shown to influence other major signaling pathways. These include the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is a central regulator of inflammation. nih.govfrontiersin.org The redox state of key proteins within this pathway can determine its activation status, and thiol-reactive compounds could potentially modulate this process. nih.govfrontiersin.org Other pathways, such as the mitogen-activated protein kinase (MAPK) and PI3K/mTOR cascades, which are fundamental to cell proliferation and survival, can also be affected by metabolites and small molecules that alter the cellular redox environment. nih.gov The ability of this compound to participate in redox reactions suggests it could be a modulator of these interconnected signaling networks. plos.org

Influence on Inflammatory Pathways (e.g., NF-κB, COX-2)

There is no specific evidence in the search results detailing the influence of this compound on the NF-κB or COX-2 inflammatory pathways. However, the indole nucleus is a well-established scaffold for the development of anti-inflammatory agents, with many derivatives acting as inhibitors of the cyclooxygenase (COX) enzymes. rsc.org For instance, drugs like Indomethacin and Etodolac are indole-based NSAIDs that inhibit COX enzymes. rsc.org

Studies on various 5-substituted-2-phenyl-1H-indole derivatives have shown that substituents on the indole ring can significantly influence COX-2 selectivity and potency. researchgate.netderpharmachemica.com For example, a methoxy (B1213986) group at the C-5 position of certain indole derivatives has been shown to produce high COX-2 selectivity. researchgate.net While this suggests that the substitution pattern on the indole ring is critical for anti-inflammatory activity, direct studies on the effect of a 5-thiol group are not available. The thiol group itself can be involved in anti-inflammatory signaling, as seen in other compounds that can interact with key proteins in inflammatory pathways like IKKα/β, leading to the inhibition of NF-κB signaling. frontiersin.org

Apoptosis Induction and Cell Cycle Regulation Studies

Direct studies on this compound's ability to induce apoptosis or regulate the cell cycle are not found in the provided search results. Nonetheless, the indole scaffold is a common feature in many compounds designed as anticancer agents that function by inducing apoptosis and causing cell cycle arrest. researchgate.netnih.gov

For example, some isatin (B1672199) (1H-indole-2,3-dione) derivatives induce apoptosis through the intrinsic mitochondrial pathway. nih.gov Other indole-based hybrids have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.com The cell cycle is a tightly regulated process involving cyclins and cyclin-dependent kinases (CDKs), and its disruption can lead to programmed cell death. abcam.comcreativebiolabs.net While these findings highlight the potential of the indole core, the specific contribution of the 5-thiol substituent to these mechanisms has not been elucidated for this compound.

Antioxidant Mechanisms (e.g., Hydrogen Atom Transfer, Radical Scavenging)

Specific studies detailing the antioxidant mechanisms of this compound are limited. However, its structure, containing both an indole N-H group and a thiol S-H group, suggests a strong potential for antioxidant activity through mechanisms like Hydrogen Atom Transfer (HAT) and radical scavenging.

The HAT mechanism is a primary mode of antioxidant action for many indole derivatives, where the hydrogen atom from the indole nitrogen is transferred to a free radical. semanticscholar.org The S-H bond in thiols is also relatively weak and can easily undergo homolytic cleavage to form a thiyl radical, making thiols effective hydrogen atom donors to quench free radicals. mdpi.com Studies on related compounds, such as 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, have demonstrated significant radical scavenging activity, which is largely attributed to the thiol group. nih.gov This compound was found to quench 1.48 DPPH radicals per molecule. nih.gov The antioxidant activity of various indole analogues containing a triazole-5-thiol moiety has also been confirmed through DPPH radical scavenging and ferric ion reducing power assays. innovareacademics.inresearchgate.netinnovareacademics.in

The potential antioxidant mechanisms are summarized below:

Proposed MechanismActive GroupDescription
Hydrogen Atom Transfer (HAT) Indole N-HThe hydrogen atom on the indole nitrogen can be donated to neutralize a free radical. semanticscholar.org
Hydrogen Atom Transfer (HAT) Thiol S-HThe hydrogen atom of the thiol group is readily abstracted by radicals due to the relatively low S-H bond dissociation energy. mdpi.com
Radical Scavenging Thiol GroupThe thiol can directly react with and neutralize various reactive oxygen species. nih.gov
Electron Transfer (ET) Indole Ring / ThiolThe molecule may donate an electron to a radical, followed by proton loss (Sequential Proton-Loss Electron Transfer - SPLET) or other pathways. frontiersin.orgnih.gov

This table is based on theoretical mechanisms and data from related compounds, as direct experimental data for this compound is not available.

Antimicrobial Mechanisms of Action

While many indole derivatives possess antimicrobial properties, specific mechanistic studies on the antibacterial and antifungal actions of this compound are not described in the search results.

Bacterial Growth Inhibition Pathways

There is no specific information on the bacterial growth inhibition pathways of this compound. Research on related structures provides some clues. For instance, S-alkylated derivatives of 2-(1H-indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol have shown antibacterial activity against strains like S. aureus, E. coli, and B. subtilis. tjpr.org Other studies on indole analogues containing triazole-5-thiol have also reported activity against various bacteria, including P. aeruginosa and S. aureus. innovareacademics.inresearchgate.netinnovareacademics.in However, the exact molecular mechanisms of inhibition were not detailed.

Antifungal Action Mechanisms

Similarly, the specific antifungal action mechanisms of this compound have not been documented. The indole nucleus is a key component in many antifungal compounds. nih.gov Studies on indole analogues with a triazole-5-thiol system showed activity against fungal species like A. oryzae, A. niger, and A. flavus, but did not elucidate the mechanism. innovareacademics.inresearchgate.netinnovareacademics.in The antifungal activity of many agents, such as azoles, often involves the inhibition of enzymes crucial for fungal cell membrane integrity, like 14α-demethylase, but it is unknown if this compound acts via this or other pathways.

Advanced Applications of 1h Indole 5 Thiol Derivatives in Materials and Catalysis Research

Precursors in Functional Material Development

The distinct properties of the indole (B1671886) and thiol moieties within 1H-indole-5-thiol make it a valuable precursor for a range of functional materials. The indole core provides desirable electronic and photophysical properties, while the thiol group offers a reactive handle for polymerization or surface functionalization.

Optoelectronic Materials (e.g., OLEDs)

Indole-derived compounds are recognized for their potential in optoelectronic applications due to their electron-rich nature and unsaturated structure. acs.org These characteristics are crucial for developing materials used in organic light-emitting diodes (OLEDs). The incorporation of indole derivatives can influence the photophysical properties of materials, making them suitable as emitters or hosts in the emissive layer of OLEDs. acs.orgchinesechemsoc.orgresearchgate.net For instance, materials incorporating an indole core have been investigated as components in the emissive and hole-transporting layers of OLEDs. acs.orggoogle.com

While direct studies on this compound for OLEDs are not extensively detailed, research on structurally similar thieno[3,2-b]indole (TI) derivatives provides significant insights. researchgate.netchalmers.sersc.org Thienoindoles, which feature a thiophene (B33073) ring fused to an indole, exhibit strong electron-donating ability and a planar structure, which are beneficial for electronic applications. chalmers.se These properties enhance intramolecular charge transfer (ICT) and raise the energy levels of the highest occupied molecular orbital (HOMO), which is advantageous for hole-transporting layers in organic electronic devices. chalmers.senih.gov Polymers based on thieno[3,2-b]indole have been synthesized and used as donor materials in organic solar cells (OSCs), a field closely related to OLEDs, demonstrating power conversion efficiencies up to 4.4%. researchgate.net The development of N,S,Se-heteroacenes based on a thieno[3,2-b]indole core has yielded materials with large optical band gaps (2.82 eV to 3.23 eV) and high hole mobility, making them promising for use as hole-transporting materials in optoelectronics. nih.gov

Table 1: Properties of Indole-Related Heteroacenes for Optoelectronics

Compound Class Optical Band Gap (eV) HOMO Level (eV) Hole Mobility (cm²·V⁻¹·s⁻¹) Potential Application
Benzo[4′,5′]selenopheno[2′,3′:4,5]thieno[3,2-b]indoles 2.82 - 3.23 -5.2 to -5.6 10⁻⁵ to 10⁻⁴ Hole-Transporting Layers nih.gov
Thieno[3,2-b]indole-based Polymers Low Bandgap Up-shifted HOMO - Donor Materials in OSCs chalmers.sersc.org

Polymeric Materials with Thiolated Indole Units

The thiol group of this compound serves as a key functional group for synthesizing polymers through various polymerization techniques. Thiol-based "click" reactions, such as thiol-ene and thiol-yne additions, are highly efficient methods for creating polymers under mild conditions. bham.ac.uk These reactions are known for being rapid and producing no by-products. nih.gov

Polythioethers can be synthesized through the reaction of dithiols with various precursors. For example, the base-catalyzed reaction of dithiols with electron-deficient alkynes, like dialkyl acetylenedicarboxylates, can yield high molecular weight polythioethers (up to ~50 kDa) in extremely short reaction times, sometimes within a minute. researchgate.netacs.org This rapid polymerization is a significant advantage for industrial applications. researchgate.nettandfonline.com Similarly, poly(arylene thioether)s, known for their high thermal stability, can be prepared via nucleophilic aromatic substitution reactions involving protected aromatic dithiols. researchgate.net The thiol group in this compound allows it to act as a monomer in such polycondensation or polyaddition reactions, leading to polymers where the indole unit is incorporated into the main chain or as a pendant group. acs.org The resulting polymers can exhibit desirable thermal properties, with glass transition temperatures (Tg) as high as 113 °C for some indole-based polyesters. acs.org

Ligands in Coordination Chemistry and Metal Complexes

The indole scaffold and the thiol group both offer sites for coordination with metal ions, making this compound and its derivatives versatile ligands in coordination chemistry.

Complexation Behavior with Metal Ions

Indole derivatives are widely used as ligands in the formation of metal complexes. mdpi.compreprints.org The coordination can occur through different modes, including the nitrogen atom of the pyrrole (B145914) ring or through π-interactions with the aromatic system. nih.gov The presence of a thiol group at the 5-position provides an additional soft donor site (sulfur), enabling the ligand to act as a bidentate or bridging ligand. Thiolate ligands are known to form stable complexes with a variety of transition metals, including Ag(I), Cu(II), Ni(II), and Zn(II). xmu.edu.cnminarjournal.com The coordination of dithiocarbamate (B8719985) ligands derived from 5-nitro-1H-indole with Ni(II) and Zn(II) has been shown to result in octahedral complexes. minarjournal.com Aromatic thiolates are key components in the synthesis of coordination polymers, which can exhibit properties like luminescence and semiconductivity. xmu.edu.cn The combination of the indole nucleus and the thiol group allows for the design of complexes with specific geometries and electronic properties. nih.govresearchgate.net

Catalytic Roles in Organic Reactions

Metal complexes featuring indole-based ligands have demonstrated significant catalytic activity in various organic transformations. mdpi.compreprints.orgnih.gov While the direct catalytic application of this compound complexes is an area of ongoing research, the broader class of indole-metal complexes serves as a valuable reference. For example, half-sandwich metal complexes with indole-based ligands have been studied for the catalytic oxidation of NADH. mdpi.com

Copper complexes, in particular, have been used to catalyze the alkylation of indoles. researchgate.netacs.org Iron(III) chloride (FeCl3) has been shown to be an effective catalyst for the C3-selective Friedel–Crafts alkylation of indoles with various alcohols. researchgate.net Furthermore, vanadium-catalyzed systems have been developed for the direct sulfenylation of indoles using thiols, with molecular oxygen as the oxidant, to produce 3-sulfanylindoles. acs.org This suggests that metal complexes of this compound itself could potentially catalyze reactions involving either the indole core or the thiol group. The catalytic activity of such complexes is influenced by the nature of the metal center and the coordination environment provided by the ligand. rsc.org

Table 2: Examples of Catalytic Reactions Involving Indole Derivatives

Reaction Type Catalyst System Substrates Product Reference
Friedel–Crafts Alkylation FeCl₃ (10 mol%) Indoles, Alcohols C3-Alkylated Indoles researchgate.net
Sulfenylation VO(acac)₂ / KI Indoles, Thiols 3-Sulfanylindoles acs.org
Asymmetric Hydrogenation Ir/ZhaoPhos Unprotected Indoles Chiral Indolines chinesechemsoc.org
Friedel–Crafts Alkylation Terpyridine-Metal Complex Indole, β-nitrostyrene Alkylated Indole rsc.org

Development of Chemical Probes and Biosensors (academic context)

The unique combination of the fluorescent indole core and the surface-active thiol group makes this compound a promising candidate for the development of chemical probes and biosensors. The thiol group provides a strong anchor for immobilization onto sensor surfaces, such as gold nanoparticles or functionalized substrates. researchgate.netfrontiersin.org This covalent attachment is a critical step in fabricating robust and reusable biosensors. ingentaconnect.comnih.gov

Thiol-functionalized surfaces are widely exploited in biosensing for the attachment of biological recognition molecules. ingentaconnect.comnih.gov Light-based "thiol-click" chemistry offers a versatile method for immobilizing thiolated probes, such as oligonucleotides or proteins, onto various surfaces. nih.gov The intrinsic fluorescence of the indole moiety can be utilized for detection. Abnormal levels of biological thiols are linked to various diseases, making their detection important. rsc.orgresearchgate.net Fluorescent sensors have been designed based on the reaction of a probe with thiols, leading to a change in fluorescence. rsc.org For instance, thiol-functionalized reduced graphene oxide has been used as a platform for biosensing applications. researchgate.net In an academic context, a derivative of this compound could be immobilized on a surface (e.g., a gold electrode or nanoparticle) via its thiol group, with the indole's fluorescence properties being modulated upon binding of a target analyte, forming the basis of a sensor. acs.orgresearchgate.net

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic methods is crucial for advancing the study of 1H-indole-5-thiol and its analogs. Current research focuses on creating these molecules through innovative strategies, including multi-component reactions and functional group transformations.

One promising approach is the use of multi-component reactions, which allow for the construction of complex molecular architectures in a single step. For instance, a three-component condensation reaction involving indoles, aldehydes, and thiols has been developed to furnish 3-[(aryl)(arylthio)methyl]-1H-indoles. rsc.org This method is noted for its mild reaction conditions and the ease of catalyst recovery. rsc.org Similarly, three-component domino reactions have been employed to synthesize thiazolo[4,5-e]indole derivatives, showcasing an efficient pathway that forms multiple carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds in one pot. researchgate.net

Another key area is the synthesis of indole (B1671886) derivatives containing other heterocyclic moieties, which can then be further modified. Researchers have successfully synthesized indole analogs incorporating triazole-5-thiol and thiazolotriazole systems. indexcopernicus.cominnovareacademics.inresearchgate.net The general strategy often involves reacting an indole-based carbohydrazide (B1668358) with reagents like Lawesson's reagent or carbon disulfide to introduce the thiol or thione functionality, followed by cyclization. d-nb.infoasm.orgnih.gov For example, 5-(1H-indol-3-yl)-1,3,4-oxadiazole-2-thiol can be synthesized from an indole-3-carbohydrazide precursor. researchgate.net These heterocyclic thiols can then be alkylated to introduce various side chains, expanding the chemical diversity of the final products. asm.orgnih.govnih.gov

The classic Gassman indole synthesis offers a route to 3-thioalkoxyindoles from anilines in a one-pot reaction, although it has limitations with certain substituted anilines. luc.edu More direct approaches involve the oligomerization of indole derivatives through reactions with thiols in the presence of acid, yielding complex adducts. mdpi.com The table below summarizes some of the emerging synthetic strategies for related indole-thiol compounds.

Table 1: Selected Novel Synthetic Routes for Indole-Thiol Derivatives

Synthetic StrategyReactantsProduct TypeKey FeaturesReference
Three-Component ReactionIndoles, Aldehydes, Thiols3-Thioalkylated indolesOne-pot synthesis, mild conditions. rsc.org
Multi-step Synthesis & CyclizationIndole carbohydrazide, Carbon disulfide, Alkyl halidesIndole-oxadiazole-thiol ethersBuilds complex heterocyclic systems. asm.orgnih.gov
Multi-step Synthesis & CyclizationIndole-amino-acetate, ThiosemicarbazideIndole-triazole-thiolsIncorporates triazole moieties. indexcopernicus.cominnovareacademics.in
Acid-Promoted OligomerizationIndole-5-carboxylic acid, DithiolsThiol-linked indole oligomersCreates larger, multi-unit structures. mdpi.com
Domino Reaction2-methylbenzo[d]thiazol-5-amine, Arylglyoxal monohydrates, Cyclohexane-1,3-dioneThiazolo[4,5-e]indole derivativesHigh efficiency, forms multiple bonds in one pot. researchgate.net

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry is becoming an indispensable tool in modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activities. For this compound derivatives, advanced computational modeling is key to understanding their structure-activity relationships (SAR).

Techniques such as molecular docking are widely used to predict how these molecules might bind to biological targets like enzymes or receptors. researchgate.netmdpi.comresearchgate.net For example, docking studies on indole-thiourea derivatives against tyrosinase, an enzyme involved in melanin (B1238610) production, helped identify key binding interactions and confirmed a competitive mode of inhibition. researchgate.net In another study, docking was used to screen indole derivatives as potential inhibitors of enzymes essential for bacterial survival, such as S-adenosyl methionine (SAM) synthetase (MetK). nih.gov

Density Functional Theory (DFT) calculations are employed to investigate the electronic properties and chemical reactivity of indole derivatives. researchgate.net These studies can reveal how different substituents on the indole ring affect the molecule's electronic distribution, which in turn influences its biological activity. researchgate.net Molecular dynamics (MD) simulations provide further insight by modeling the dynamic behavior of the ligand-protein complex over time, assessing its stability. researchgate.net Stable interactions, characterized by low root-mean-square deviation (RMSD) and consistent hydrogen bonding in simulations, lend strong support to the docking predictions. researchgate.net

Furthermore, computational methods are used to predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for a compound's potential as a drug. mdpi.comresearchgate.net These in silico predictions help to prioritize the synthesis of compounds with more favorable, drug-like profiles. researchgate.netnih.gov The integration of these computational approaches accelerates the discovery process by focusing laboratory efforts on the most promising candidates. nih.gov

Table 2: Application of Computational Modeling in Indole Derivative Research

Computational MethodApplicationTarget/System StudiedKey FindingsReference
Molecular Docking & MD SimulationInhibitor DesignMushroom and Human TyrosinaseIdentified competitive inhibitors and stable binding modes. researchgate.net
Density Functional Theory (DFT)Reactivity AnalysisSubstituted Indole DerivativesCorrelated substituent effects with chemical activity for antibacterial agents. researchgate.net
Virtual Screening & Molecular DockingAntimicrobial DiscoveryBacterial MetK, CobA, Dam, TrmD enzymesIdentified indole derivatives with potential broad-spectrum antibiotic activity. nih.gov
Molecular Docking & ADME PredictionAnti-inflammatory Agent DesignCOX-2 EnzymeEstimated inhibitory potential and drug-likeness of novel indole derivatives. researchgate.net
Molecular Docking & SARAnticancer Agent ScreeningHep-G2 Liver Cancer CellsSupported the identification of a lead anti-cancer therapeutic agent. nih.gov

Investigation of Undiscovered Mechanistic Pathways in Biological Systems

While the indole scaffold is known to interact with a wide range of biological targets, the specific mechanisms of action for many of its derivatives, including this compound, are still under investigation. Future research will focus on elucidating these undiscovered pathways.

The presence of a thiol group suggests a role in redox-related processes. ontosight.ai Thiol-containing molecules can act as antioxidants or participate in cellular signaling pathways that are sensitive to the redox state. The ability to form disulfide bonds with cysteine residues in proteins is a key mechanism for modulating protein function and is a promising area of investigation for this compound derivatives. ontosight.ai

Studies on related indole compounds provide clues to other potential mechanisms. For example, indole-based hybrids have shown antiproliferative activity through the inhibition of several key cellular targets, including protein kinases, DNA topoisomerases, histone deacetylases (HDACs), and tubulin polymerization. bohrium.com A particularly novel mechanism was identified for certain 5-indole-1,3,4-oxadiazole-2-thiol derivatives, which were found to inhibit HIV-1 transcription. asm.orgnih.gov These compounds appear to interfere with the Tat-regulated epigenetic modulation of the viral long-terminal repeat (LTR) promoter, a mechanism distinct from that of many existing antiretroviral drugs. asm.orgnih.gov

Enzyme inhibition is another major avenue of research. Indole-thiourea derivatives have been identified as competitive inhibitors of tyrosinase, suggesting potential applications in treating hyperpigmentation disorders. researchgate.net Other research has focused on designing indole derivatives to inhibit bacterial enzymes involved in critical metabolic pathways, presenting a strategy to combat antibiotic resistance. nih.gov Uncovering these and other novel mechanisms will be crucial for translating the potential of this compound into targeted therapeutic applications.

Integration into Multi-Component Systems for Enhanced Functionality

The this compound scaffold is not only a promising bioactive molecule on its own but also a versatile building block for constructing larger, multi-component systems with enhanced or entirely new functionalities. The strategic integration of this indole-thiol unit into more complex molecular architectures is an exciting frontier of research.

Multi-component reactions (MCRs) are a powerful tool in this endeavor. As previously mentioned, one-pot reactions that combine an indole, an aldehyde, and a thiol can generate complex 3-substituted indoles. rsc.org This approach allows for the rapid generation of a library of diverse compounds from simple starting materials. By varying the components, researchers can fine-tune the properties of the resulting molecule. This strategy has been used to create functional π-systems, where the resulting indol-3-yl substituted dyes exhibit specific absorption and emission properties. nih.gov

Another area of exploration is the synthesis of "hybrid" molecules, where the indole-thiol moiety is combined with other known pharmacophores. Indole-based thiadiazole and triazole hybrids have been synthesized with the hope that the combination of these two biologically active units will result in synergistic or enhanced effects. indexcopernicus.comd-nb.info This concept extends to the creation of bisindole compounds, where two indole units are linked together, often resulting in molecules with significant medicinal properties. mdpi.com

The Joullié-Ugi multicomponent reaction has been used in combination with other synthetic steps to produce complex peptidomimetics built upon an indoline (B122111) core. nih.gov This demonstrates the potential for incorporating the indole structure into biomimetic systems. Similarly, the reaction of indole derivatives with thiols can lead to the formation of dimers and trimers, effectively creating small oligomers with repeating indole units. mdpi.com These advanced synthetic strategies that integrate this compound into larger systems are paving the way for the development of novel functional materials, probes, and therapeutic agents.

Q & A

Q. What synthetic methodologies are most effective for producing 1H-indole-5-thiol, and how can reaction conditions be optimized?

Answer: this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, describes the alkylation of 1,3,4-oxadiazole-5-thiol derivatives with indole intermediates under basic conditions. Key optimization steps include:

  • Catalyst selection : Use of CuI in click chemistry (as in ) improves regioselectivity in heterocyclic systems.
  • Solvent systems : Polar aprotic solvents like DMF or PEG-400 enhance solubility of intermediates (see ).
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (70:30) effectively isolates products ().
    Yields can be improved by controlling reaction time and temperature, as prolonged heating may lead to decomposition.

Q. What spectroscopic techniques are critical for characterizing this compound and its derivatives?

Answer:

  • 1H/13C NMR : Assigns proton and carbon environments, with indole NH protons typically appearing at δ 10–12 ppm ().
  • Mass spectrometry (EI-MS or HRMS) : Confirms molecular ion peaks (e.g., m/z 178.05 for C8H6N2S) ().
  • X-ray crystallography : SHELX software () refines crystal structures, resolving bond lengths and angles for tautomeric forms.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer: Discrepancies often arise from variations in assay conditions or structural analogs. Methodological solutions include:

  • Standardized bioassays : Replicate studies using consistent cell lines (e.g., ’s cytotoxicity protocols).
  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 5-fluoro vs. 5-methyl groups in and ) to isolate pharmacophores.
  • Meta-analyses : Cross-reference databases like PubMed and Scopus (as suggested in ) to identify trends in activity data.

Q. What computational strategies are recommended for predicting the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular docking : Screens interactions with biological targets (e.g., enzymes in ’s antioxidant studies).
  • Crystallographic validation : Refine computational models using SHELXL-refined X-ray structures ().

Q. How should researchers design experiments to investigate the environmental stability of this compound?

Answer:

  • Degradation studies : Expose the compound to UV light, varying pH, or oxidizing agents, and monitor via HPLC (as in ’s stability protocols).
  • Ecotoxicology assays : Use Daphnia magna or algal models to assess toxicity (refer to ’s waste management guidelines).
  • Analytical quantification : LC-MS/MS detects degradation products at trace levels ().

Methodological and Data Analysis Questions

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Answer:

  • Solvent screening : Test mixed solvents (e.g., DCM/hexane) to induce slow crystallization.
  • Temperature gradients : Gradual cooling from 40°C to 4°C improves crystal quality.
  • SHELXL refinement : Use twin refinement for challenging datasets ().

Q. How can conflicting NMR data for sulfur-containing indole derivatives be reconciled?

Answer:

  • Variable-temperature NMR : Resolves dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C.
  • 2D experiments (HSQC, HMBC) : Assigns coupled protons/carbons unambiguously ().
  • Cross-lab validation : Compare data with published spectra in PubChem or NIST databases ().

Biological and Pharmacological Research Questions

Q. What in vitro models are suitable for evaluating the antioxidant potential of this compound derivatives?

Answer:

  • DPPH/ABTS assays : Quantify radical scavenging activity (see ’s protocol).
  • Cell-based models : Use SH-SY5Y neuronal cells to assess protection against oxidative stress.
  • Enzyme inhibition studies : Screen for interactions with catalase or superoxide dismutase ().

Q. How can researchers address solubility issues in bioactivity assays for this compound?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity).
  • Prodrug design : Synthesize ester or glycoside derivatives to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins (refer to ’s formulation guidelines).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.